1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine
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Overview
Description
1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with chlorine and iodine atoms. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-iodophenol and 2-bromoethylamine.
Ether Formation: The phenol group of 2-chloro-5-iodophenol is reacted with 2-bromoethylamine under basic conditions to form the phenoxyethyl intermediate.
Pyrrolidine Ring Formation: The intermediate is then subjected to cyclization with pyrrolidine under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form different oxidation states and derivatives.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(2-(2-Chloro-5-iodophenoxy)ethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(2-(2,4-Dichloro-5-iodophenoxy)ethyl)pyrrolidine: This compound has similar structural features but with an additional chlorine atom, which may alter its biological activity and chemical reactivity.
Pyrrolidine-2-one Derivatives: These compounds have a lactam ring instead of a pyrrolidine ring, leading to different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClINO |
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Molecular Weight |
351.61 g/mol |
IUPAC Name |
1-[2-(2-chloro-5-iodophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15ClINO/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
InChI Key |
QFUCZBGFJSNIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
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